Superior Enzymatic Conversion Efficiency of Aclacinomycin T(1+) by RdmC Methyl Esterase
The tailoring enzyme aclacinomycin methyl esterase (RdmC) exhibits its highest catalytic activity on aclacinomycin T(1+) as substrate. The enzyme's activity on two- and three-sugar aclacinomycins is reduced by 70–90% relative to its activity on the monoglycosylated T form [1]. The apparent Km of purified aclacinomycin methyl esterase for aclacinomycin T(1+) is 15.5 μM [2].
| Evidence Dimension | Enzymatic activity of RdmC methyl esterase on substrates with differing glycosylation states |
|---|---|
| Target Compound Data | Apparent Km = 15.5 μM; baseline activity (100% reference) |
| Comparator Or Baseline | Two-sugar aclacinomycins (e.g., aclacinomycin S): 10–30% of baseline activity; three-sugar aclacinomycins (e.g., aclacinomycin A): 10–30% of baseline activity |
| Quantified Difference | 70–90% reduction in enzymatic activity on two- and three-sugar aclacinomycins compared to aclacinomycin T(1+) |
| Conditions | In vitro enzymatic assay using RdmC purified from Streptomyces lividans expressing rdmC; aclacinomycin T(1+) as substrate at 15.5 μM Km |
Why This Matters
For researchers engineering novel anthracycline analogs via enzymatic diversification, aclacinomycin T(1+) provides substantially higher biotransformation yields than any multi-sugar aclacinomycin.
- [1] Wang Y, Niemi J, Airas K, Ylihonko K, Hakala J, Mäntsälä P. Modification of aklavinone and aclacinomycins in vitro and in vivo by rhodomycin biosynthesis gene products. FEMS Microbiol Lett. 2002;208(1):117-122. doi:10.1111/j.1574-6968.2002.tb11070.x. View Source
- [2] Wang Y, Niemi J, Airas K, Ylihonko K, Hakala J, Mäntsälä P. Modifications of aclacinomycin T by aclacinomycin methyl esterase (RdmC) and aclacinomycin-10-hydroxylase (RdmB) from Streptomyces purpurascens. Biochim Biophys Acta. 2000;1480(1-2):191-200. doi:10.1016/s0167-4838(00)00089-3. View Source
